Cas no 389874-15-1 (2,2-dimethylbut-3-en-1-amine hydrochloride)

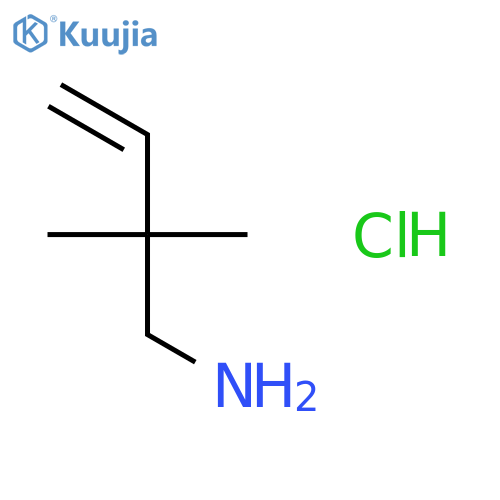

389874-15-1 structure

商品名:2,2-dimethylbut-3-en-1-amine hydrochloride

2,2-dimethylbut-3-en-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Buten-1-amine, 2,2-dimethyl-, hydrochloride

- 2,2-dimethylbut-3-en-1-amine,hydrochloride

- 2,2-dimethylbut-3-en-1-amine hydrochloride

- DTXSID50784242

- starbld0031360

- 2,2-dimethylbut-3-en-1-amine;hydrochloride

- 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1)

- EN300-1215809

- AKOS040814326

- F2147-7966

- 389874-15-1

-

- インチ: InChI=1S/C6H13N.ClH/c1-4-6(2,3)5-7;/h4H,1,5,7H2,2-3H3;1H

- InChIKey: IWRFVOUZLAMXRZ-UHFFFAOYSA-N

- ほほえんだ: Cl.CC(C)(C=C)CN

計算された属性

- せいみつぶんしりょう: 135.08162

- どういたいしつりょう: 135.0814771g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 64.6

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- PSA: 26.02

2,2-dimethylbut-3-en-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-7966-0.5g |

2,2-dimethylbut-3-en-1-amine hydrochloride |

389874-15-1 | 95%+ | 0.5g |

$790.0 | 2023-09-06 | |

| Enamine | EN300-1215809-1.0g |

2,2-dimethylbut-3-en-1-amine hydrochloride |

389874-15-1 | 95% | 1g |

$1043.0 | 2023-05-01 | |

| Life Chemicals | F2147-7966-5g |

2,2-dimethylbut-3-en-1-amine hydrochloride |

389874-15-1 | 95%+ | 5g |

$2496.0 | 2023-09-06 | |

| Life Chemicals | F2147-7966-2.5g |

2,2-dimethylbut-3-en-1-amine hydrochloride |

389874-15-1 | 95%+ | 2.5g |

$1664.0 | 2023-09-06 | |

| Enamine | EN300-1215809-500mg |

2,2-dimethylbut-3-en-1-amine hydrochloride |

389874-15-1 | 95.0% | 500mg |

$813.0 | 2023-10-02 | |

| Enamine | EN300-1215809-2500mg |

2,2-dimethylbut-3-en-1-amine hydrochloride |

389874-15-1 | 95.0% | 2500mg |

$2043.0 | 2023-10-02 | |

| Aaron | AR01GC37-250mg |

3-Buten-1-amine, 2,2-dimethyl-, hydrochloride |

389874-15-1 | 95% | 250mg |

$735.00 | 2025-02-14 | |

| Aaron | AR01GC37-10g |

3-Buten-1-amine, 2,2-dimethyl-, hydrochloride |

389874-15-1 | 95% | 10g |

$6190.00 | 2023-12-15 | |

| Enamine | EN300-1215809-250mg |

2,2-dimethylbut-3-en-1-amine hydrochloride |

389874-15-1 | 95.0% | 250mg |

$516.0 | 2023-10-02 | |

| Aaron | AR01GC37-50mg |

3-Buten-1-amine, 2,2-dimethyl-, hydrochloride |

389874-15-1 | 95% | 50mg |

$360.00 | 2025-02-14 |

2,2-dimethylbut-3-en-1-amine hydrochloride 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

389874-15-1 (2,2-dimethylbut-3-en-1-amine hydrochloride) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量